Ethyl 5-formyl-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 5-formyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a formyl group at the 5-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-1H-imidazole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl glyoxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of mild acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1H-imidazole-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-imidazole-2-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-formyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of ethyl 5-formyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1H-imidazole-4-carboxylate
- Ethyl 2-phenyl-1H-imidazole-4-carboxylate
- Ethyl 2-ethyl-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 5-formyl-1H-imidazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Biological Activity
Ethyl 5-formyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological processes. The compound's structure can be represented as follows:
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- Functional Groups : Imidazole, aldehyde, and carboxylate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
Antimicrobial Activity
The compound's biological activity extends to antimicrobial effects, which have been documented in related imidazole derivatives:
- Inhibition Studies : Derivatives have shown varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, some imidazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 33 μM to over 200 μM .
Case Study 1: Antiproliferative Effects
A study evaluated a series of imidazole derivatives, including this compound analogs, against human cancer cell lines (MCF-7 and A549). The results indicated that certain modifications to the imidazole structure enhanced cytotoxicity significantly, suggesting that this compound could be further optimized for better efficacy .
Case Study 2: Antimicrobial Activity
In another investigation focusing on imidazole derivatives, compounds were tested for their ability to inhibit bacterial growth. This compound showed promising results in preliminary assays, indicating potential as a lead compound for further development in antimicrobial therapies .
Data Tables
Property | Value |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
Antiproliferative IC50 (nM) | ~30 - 80 (similar analogs) |
Antimicrobial MIC (μM) | Varies (33 - >200) |
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 5-formyl-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(4-10)9-6/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
IWVTXSLVZUMVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C=O |
Origin of Product |
United States |
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